A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
Executive Summary
4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine is a synthetic, non-canonical amino acid of increasing interest in medicinal chemistry and chemical biology. As a derivative of phenylalanine, it possesses the fundamental amino acid framework but is distinguished by a uniquely substituted phenyl side chain. This side chain features a 4-methoxy group, which is electron-donating, and a 3-trifluoromethoxy group, which is strongly electron-withdrawing and highly lipophilic. This electronic push-pull system, combined with the steric bulk and metabolic stability often conferred by fluorinated groups, makes it a valuable building block for designing novel peptides and small molecule therapeutics.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine. It outlines the compound's molecular identity, summarizes its key physicochemical characteristics, and provides detailed, field-proven experimental protocols for their determination. The narrative emphasizes the causal relationships between the compound's structure and its properties, offering insights for researchers in drug development and materials science.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and molecular details for 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine are summarized below.
| Identifier | Value | Source |
| CAS Number | 1259979-50-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂F₃NO₄ | [1] |
| Molecular Weight | 279.22 g/mol | [1][2] |
| IUPAC Name | 4-methoxy-3-(trifluoromethoxy)phenylalanine | [1] |
| InChI Key | RAISOBRVUKCEEC-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(C(=O)O)N)OC(F)(F)F | |
| Stereochemistry | Racemic Mixture (DL) |
The molecule's structure is depicted below, highlighting the phenylalanine backbone and the key substitutions on the phenyl ring.
Caption: Chemical structure of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine.
Core Physicochemical Properties
Direct experimental data for this specific compound is not widely published. The following table summarizes key properties, combining information from suppliers with expert predictions based on its structural motifs. These predictions are grounded in the well-understood contributions of its functional groups.
| Property | Predicted Value / Observation | Rationale & Scientific Insight |
| Physical State | White to Off-White Solid | Consistent with non-volatile, crystalline nature of amino acids.[1] |
| Melting Point | >200 °C (with decomposition) | Amino acids typically have high melting points and often decompose before melting. The value is likely similar to related compounds like 4-Methoxy-L-phenylalanine (259-261 °C dec.).[4] |
| Aqueous Solubility | Low | The large, hydrophobic trifluoromethoxy group is expected to significantly decrease water solubility compared to phenylalanine. Solubility will be pH-dependent, increasing at low and high pH. |
| Organic Solvent Solubility | Moderate to High | Expected to be soluble in polar organic solvents like DMSO and methanol, a common trait for complex organic molecules.[5] |
| pKa₁ (α-carboxyl) | ~1.8 - 2.2 | The electron-withdrawing effect of the substituted phenyl ring will slightly acidify the carboxyl group compared to glycine (~2.3). |
| pKa₂ (α-amino) | ~8.8 - 9.2 | The inductive effect of the ring substitution is expected to make the amino group slightly less basic than in glycine (~9.6). |
| Lipophilicity (Predicted LogP) | ~2.0 - 2.5 | The trifluoromethoxy group is a potent contributor to lipophilicity, which will dominate over the hydrophilic amino and carboxyl groups at neutral pH. |
Methodologies for Experimental Characterization
To move beyond prediction and obtain robust empirical data, a series of standardized analytical procedures must be employed. The following protocols are designed to be self-validating and are standard practice in the pharmaceutical and chemical industries.
Protocol: Determination of pKa by Potentiometric Titration
The ionizable nature of the α-carboxyl and α-amino groups dictates the molecule's charge state at a given pH, influencing solubility, binding, and bioavailability. Potentiometric titration is the gold-standard method for pKa determination.
Causality: This method works by precisely measuring the change in pH as a strong acid or base is added to a solution of the analyte. The points of minimal pH change (buffer regions) are centered around the pKa values, and the points of maximal pH change (inflection points) correspond to the equivalence points.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~50 mg of the compound and dissolve it in 50 mL of 0.1 M KCl (the KCl maintains constant ionic strength).
-
Acidification: Lower the pH of the solution to ~1.5 by adding 1.0 M HCl to ensure all molecules are fully protonated.
-
Titration: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05 mL).
-
Data Recording: Record the pH after each addition of titrant. Continue until the pH reaches ~12.
-
Analysis: Plot pH versus the volume of NaOH added. The pKa values are determined from the midpoints of the two buffer regions on the resulting titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Spectroscopic and Spectrometric Analysis
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.
Step-by-Step Methodology:
-
High-Resolution Mass Spectrometry (HRMS):
-
Rationale: To confirm the elemental composition.
-
Procedure: Dissolve a small sample (~1 mg) in a suitable solvent (e.g., methanol/water). Analyze using an ESI-TOF or Orbitrap mass spectrometer in both positive and negative ion modes. The measured mass should be within 5 ppm of the theoretical exact mass (C₁₁H₁₂F₃NO₄).[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: To elucidate the carbon-hydrogen framework and confirm the presence and position of functional groups.
-
¹H NMR: Dissolve ~5-10 mg in a deuterated solvent (e.g., DMSO-d₆). Expected signals include aromatic protons (phenyl ring), methoxy protons (-OCH₃), and the α- and β-protons of the amino acid backbone.
-
¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon environments.
-
¹⁹F NMR: This is crucial for fluorinated compounds. A single peak is expected for the -OCF₃ group, confirming its chemical environment.
-
-
Infrared (IR) Spectroscopy:
-
Rationale: To identify characteristic functional group vibrations.
-
Procedure: Prepare a KBr pellet containing ~1% of the compound. Acquire the spectrum. Key expected vibrational bands include: ~3000 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~1250 cm⁻¹ (C-O-C stretch), and strong bands in the 1100-1300 cm⁻¹ region corresponding to C-F stretching.
-
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC provides a more accurate and detailed thermal profile than traditional melting point apparatus.
Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak indicates the melting point. For amino acids, this can also reveal decomposition events, which often present as broader, more complex thermal transitions. Using a technique like Fast Scanning Calorimetry (FSC) can be advantageous as the rapid heating rates can sometimes allow the sample to melt before it has time to decompose.[7]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to ~300 °C.
-
Data Analysis: The onset temperature of the primary endothermic peak is reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Caption: General workflow for DSC analysis.
Conclusion
4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine is a synthetic amino acid with a unique combination of functional groups that suggest significant potential in materials science and medicinal chemistry. While comprehensive experimental data is not yet prevalent in the public domain, its physicochemical properties can be reliably predicted based on its structure. The methoxy and trifluoromethoxy groups create a distinct electronic and steric profile, likely resulting in low aqueous solubility, high lipophilicity, and a thermal stability profile characteristic of amino acids. For any application, rigorous experimental validation is paramount. The protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize this compound and unlock its full potential in their respective fields.
References
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PubChem. (n.d.). 4-Methoxy-3,5-dihydroxy-DL-phenylalanine. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
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National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. Retrieved from [Link]
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ResearchGate. (n.d.). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical NMR and IR studies of the side-chain orientation effects on the backbone conformation of dehydrophenylalanine residue. Retrieved from [Link]
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